REACTION_CXSMILES
|
[CH2:1]=[O:2].[CH2:3](O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[ClH:11]>>[Cl:11][CH2:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled into the reaction mixture
|
Type
|
CUSTOM
|
Details
|
Reaction progress
|
Type
|
CUSTOM
|
Details
|
When the starting material had been consumed
|
Type
|
CUSTOM
|
Details
|
N2 was bubbled through the reaction mixture
|
Type
|
CUSTOM
|
Details
|
to remove HCl gas
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between water and n-pentane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClCOCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[O:2].[CH2:3](O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[ClH:11]>>[Cl:11][CH2:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled into the reaction mixture
|
Type
|
CUSTOM
|
Details
|
Reaction progress
|
Type
|
CUSTOM
|
Details
|
When the starting material had been consumed
|
Type
|
CUSTOM
|
Details
|
N2 was bubbled through the reaction mixture
|
Type
|
CUSTOM
|
Details
|
to remove HCl gas
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between water and n-pentane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClCOCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |